molecular formula C5H4FN B1266222 4-Fluoropyridine CAS No. 694-52-0

4-Fluoropyridine

Cat. No. B1266222
CAS RN: 694-52-0
M. Wt: 97.09 g/mol
InChI Key: TTYVECQWCUJXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoropyridine is an organic compound with the molecular formula C5H5FN. It is an aromatic heterocyclic compound, which is a derivative of pyridine and has a fluorine atom at the fourth position. This compound is a colorless liquid with a pungent odor, and is soluble in many organic solvents. It is a versatile intermediate for the synthesis of many different organic compounds, and has a wide range of applications in both scientific research and industrial production.

Scientific Research Applications

Synthesis and Medical Imaging Applications

4-Fluoropyridine has been actively investigated in the field of medical imaging, particularly in Positron Emission Tomography (PET). A significant advancement is the development of 3-[18 F]fluoro-4-aminopyridine, a derivative of 4-aminopyridine (a drug approved for multiple sclerosis), for PET imaging of demyelination. The synthesis of this derivative has been refined using the Yamada-Curtius reaction, enhancing its radiochemical yield and specific activity (Basuli et al., 2018).

Synthesis and Stability

The synthesis and stability of this compound itself have been a topic of study. It has been synthesized using the Balz–Schiemann method and is noted for its transformation into N-(4-pyridyl)-4-pyridone in acid-catalyzed conditions. When these conditions are not present, this compound demonstrates stability (Desai, 1973).

Methodology for Functionalized 4-Fluoropyridines

An efficient method for creating highly functionalized 4-fluoropyridines has been developed through a cooperative copper- and base-catalyzed cycloaddition of active methylene isocyanides with difluorocyclopropenes. This methodology allows for the diversification of the resulting 4-fluoropyridines through reactions with various nucleophiles (Dong et al., 2021).

Radiochemical Synthesis for Demyelinating Diseases Imaging

The radiochemical synthesis of [18F]3F4AP, a radiofluorinated analog of the FDA-approved drug 4-aminopyridine for multiple sclerosis, is under research for PET imaging of demyelination. An automated synthesizer and a flow hydrogenation reactor have been used for the synthesis of this tracer, indicating potential for clinical studies (Brugarolas et al., 2017).

Directed Lithiation and Functionalization

The chemoselectivity and regioselectivity of 4-fluoropyridines have been explored through directed lithiation using specific reagents. The resulting lithiated compounds can be reacted with electrophiles to produce various disubstituted pyridines, enhancing the versatility of this compound in synthesis applications (Marsais et al., 1988).

Synthesis of Fluoropyridine Analogues

The synthesis of fluoropyridine analogues of the nicotinic acetylcholine receptor agonist UB-165 has been reported. These synthesized analogues have shown high binding affinity at certain nicotinic receptors, indicating their potential in neurological research (Sutherland et al., 2003).

Fluorescent Indicator Development

BODIPY-based fluorescent indicators have seen advancements using this compound. These indicators have applications in detecting various biological and chemical phenomena, demonstrating the versatility of this compound in biochemical sensing and imaging (Boens et al., 2012).

Development of Herbicides

A novel approach for synthesizing 4-amino-5-fluoropicolinates, potential herbicides, has been developed using a cascade cyclization method. This method has provided access to previously inaccessible picolinic acids, highlighting the agricultural applications of this compound derivatives (Johnson et al., 2015).

Safety and Hazards

When handling 4-Fluoropyridine, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation . Avoid getting it in eyes, on skin, or on clothing . Avoid ingestion and inhalation . Keep away from open flames, hot surfaces, and sources of ignition .

Mechanism of Action

Target of Action

4-Fluoropyridine is a type of fluorinated pyridine Fluoropyridines in general have been used in the synthesis of various biologically active compounds , suggesting that they may interact with a variety of molecular targets.

Mode of Action

It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . This property can influence their interaction with targets. For instance, fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may be involved in a variety of biochemical pathways.

Pharmacokinetics

The presence of a fluorine atom in the molecule could potentially influence these properties, as fluorine is known to enhance the bioavailability of certain pharmaceuticals .

Result of Action

Given its use in the synthesis of various biologically active compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of this compound has been achieved under specific conditions, such as in the presence of certain reagents . These factors could potentially influence the compound’s action and stability.

Biochemical Analysis

Biochemical Properties

4-Fluoropyridine plays a significant role in biochemical reactions due to its electron-withdrawing fluorine substituent, which influences its reactivity and interaction with biomolecules. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, this compound can act as a ligand for certain enzymes, altering their activity by binding to their active sites. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, this compound can inhibit enzymes involved in DNA replication and repair, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and impaired organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, this compound can inhibit enzymes involved in pyridine metabolism, leading to changes in the levels of pyridine metabolites. These alterations can have downstream effects on cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound in different cellular compartments. For instance, this compound can be transported into cells via membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it interacts with DNA and nuclear proteins, influencing gene expression and cellular function. Alternatively, it can be targeted to the mitochondria, affecting mitochondrial metabolism and energy production .

properties

IUPAC Name

4-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FN/c6-5-1-3-7-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYVECQWCUJXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219524
Record name 4-Fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

694-52-0
Record name 4-Fluoropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoropyridine
Reactant of Route 2
4-Fluoropyridine
Reactant of Route 3
4-Fluoropyridine
Reactant of Route 4
4-Fluoropyridine
Reactant of Route 5
4-Fluoropyridine
Reactant of Route 6
4-Fluoropyridine

Q & A

Q1: What is the molecular formula and weight of 4-Fluoropyridine?

A1: The molecular formula of this compound is C5H4FN, and its molecular weight is 97.09 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Several spectroscopic techniques have been used to characterize this compound. 19F NMR analysis shows a characteristic peak at -133.4 ppm. [] Mass spectrometry reveals a molecular ion peak (M+) at m/z 97, confirming its molecular weight. [] Additionally, 13C NMR and IR spectroscopy provide further structural information. []

Q3: What are some common synthetic routes to this compound?

A3: this compound can be synthesized via various methods, including the Balz–Schiemann reaction, [] electrochemical fluorination using Et3N·3HF as the fluorine source, [] and direct fluorodenitration of 4-nitropyridine using fluoride ion. [] Additionally, copper/base co-catalyzed [3+3] cycloaddition of difluorocyclopropenes with active methylene isocyanides offers a route to highly functionalized derivatives. []

Q4: How does the fluorine atom in this compound influence its reactivity?

A4: The fluorine atom significantly impacts the reactivity of this compound. Due to its high electronegativity, it withdraws electron density from the pyridine ring, making it more susceptible to nucleophilic attack. This effect is particularly pronounced at the 2- and 6-positions. [, ] Additionally, the fluorine atom can act as a directing group in lithiation reactions, enabling selective functionalization at the 3-position. []

Q5: Can you provide examples of reactions involving this compound?

A5: this compound readily undergoes nucleophilic aromatic substitution reactions with various nucleophiles, including alkoxides [, ], thiophenoxides [], and amines. [] It can be lithiated at the 3-position and subsequently reacted with electrophiles to introduce a variety of substituents. [] Furthermore, this compound serves as a valuable building block in the synthesis of more complex heterocyclic systems, such as naphthyridines, xanthones, and coumarins. []

Q6: What are some applications of this compound and its derivatives?

A6: this compound derivatives are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. For example, they have been used to prepare potential anti-inflammatory agents based on the imidazo[2,1-b][1,3]thiazine scaffold. [] Additionally, chiral BINOL derivatives incorporating this compound units have shown promise as enantioselective ligands in asymmetric catalysis. []

Q7: How have computational methods been employed to study this compound?

A7: Computational chemistry plays a crucial role in understanding the properties and reactivity of this compound. Density functional theory (DFT) calculations have been used to study its electronic structure, molecular geometry, and vibrational frequencies. [] These calculations provide valuable insights into its reactivity and can guide the design of new synthetic transformations. [] Molecular docking studies have also been employed to investigate the interactions of this compound derivatives with biological targets, aiding in the development of new drugs. []

Q8: Are there any environmental concerns associated with this compound?

A8: While specific data on the environmental impact of this compound is limited, it is crucial to consider the potential environmental effects of fluorinated compounds in general. These can include persistence in the environment, bioaccumulation, and potential toxicity to aquatic organisms. Responsible waste management and exploration of greener synthetic methods are essential to mitigate any negative environmental impacts. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.